molecular formula C15H9F9N2O B3042121 1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole CAS No. 511243-92-8

1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole

Cat. No.: B3042121
CAS No.: 511243-92-8
M. Wt: 404.23 g/mol
InChI Key: QFYJYZHJRXKGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of an acetyl group, a nonafluorobutyl group, and a phenyl group attached to the pyrazole ring. The presence of the nonafluorobutyl group imparts unique properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of 1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of 1-acetyl-3(5)-nonafluorobutyl-5(3)-phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, and under controlled temperature conditions to ensure the formation of the desired pyrazole ring.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyrazole ring are replaced by other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein interactions, and cellular processes. Its fluorinated group enhances its stability and bioavailability.

    Medicine: The compound has potential applications in drug discovery and development. Its unique properties make it a candidate for the design of new therapeutic agents targeting specific diseases.

    Industry: In industrial applications, the compound can be used as a precursor for the synthesis of specialty chemicals, materials, and coatings. Its fluorinated group imparts desirable properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism of action of 1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The presence of the nonafluorobutyl group enhances its binding affinity and specificity, allowing for targeted interactions with specific molecular targets.

Comparison with Similar Compounds

1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole can be compared with other similar compounds, such as:

    1-Acetyl-3(5)-nonafluorobutyl-5(3)-methylpyrazole: This compound has a methyl group instead of a phenyl group, resulting in different chemical and biological properties.

    1-Acetyl-3(5)-nonafluorobutyl-5(3)-chloropyrazole: The presence of a chlorine atom in place of the phenyl group imparts distinct reactivity and applications.

    1-Acetyl-3(5)-nonafluorobutyl-5(3)-hydroxypyrazole: The hydroxyl group introduces additional hydrogen bonding capabilities, affecting the compound’s interactions and solubility.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical, biological, and physical properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-[3-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)-5-phenylpyrazol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F9N2O/c1-8(27)26-10(9-5-3-2-4-6-9)7-11(25-26)12(16,17)13(18,19)14(20,21)15(22,23)24/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYJYZHJRXKGNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(=CC(=N1)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F9N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole
Reactant of Route 2
Reactant of Route 2
1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole
Reactant of Route 3
Reactant of Route 3
1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole
Reactant of Route 4
1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole
Reactant of Route 5
Reactant of Route 5
1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole
Reactant of Route 6
Reactant of Route 6
1-Acetyl-3(5)-nonafluorobutyl-5(3)-phenylpyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.